

Spectroscopic Characterization Guide: (4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester

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Compound of Interest

Compound Name: (4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester
CAS No.: 636589-61-2
Cat. No.: B1441386

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Executive Summary & Compound Profile

Target Molecule: **(4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester** CAS Registry Number: (Analogous search required for specific salt/form, typically an intermediate) Molecular Formula: $C_{11}H_{13}IO_3$ Molecular Weight: 320.12 g/mol

This guide provides a technical breakdown of the 1H NMR spectrum for **(4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester**. This compound is a critical pharmacophore intermediate, often utilized in the synthesis of PPAR agonists (e.g., GW501516 analogs) and phenoxy-acetic acid herbicides.

The analysis focuses on distinguishing this product from its metabolic precursors (phenols) and hydrolysis byproducts (acids) using high-resolution proton NMR.

Structural Visualization

- Core Scaffold: 1,2,4-trisubstituted benzene ring.

- Key Functionalities:
 - Ethyl Ester: Diagnostic triplet-quartet system.[1]
 - Oxy-Acetic Linker: Singlet deshielded by oxygen and carbonyl.
 - Aromatic System: ABX or AMX splitting pattern influenced by the heavy atom (Iodine).

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectral data, the following preparation protocol is recommended. This minimizes solvent effects that can obscure the critical methylene singlet.

Standard Operating Procedure (SOP)

- Solvent Selection:
 - Primary: Chloroform-d (CDCl_3), 99.8% D) + 0.03% TMS.
 - Reasoning: Provides excellent solubility for esters and prevents OH exchange broadening if residual phenol is present.
 - Alternative: DMSO- d_6 .
 - Use Case: If the free acid derivative is suspected; DMSO prevents dimerization of carboxylic acids, sharpening the signals.
- Concentration:
 - Dissolve 5–10 mg of sample in 0.6 mL of solvent.
 - Note: High concentrations (>20 mg) may cause viscosity broadening, obscuring the fine meta-coupling ($J \sim 2$ Hz) in the aromatic region.
- Acquisition Parameters (400 MHz equivalent):

- Pulse Angle: 30° (to ensure relaxation).
- Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of the aromatic vs. methyl protons).
- Scans: 16–32 scans.

Spectral Analysis: Region-by-Region Breakdown

A. Aliphatic Region (High Field)

This region confirms the successful alkylation of the starting phenol.

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
1.25 – 1.30	Triplet (Hz)	3H		Terminal methyl of the ethyl ester.
2.20 – 2.25	Singlet	3H		Methyl group at the ortho position (C2).
4.20 – 4.28	Quartet (Hz)	2H		Methylene of the ethyl ester. Diagnostic for ester vs. acid.
4.60 – 4.65	Singlet	2H		Alpha-methylene. Deshielded by ether oxygen and carbonyl anisotropy.

B. Aromatic Region (Low Field)

The 1,2,4-substitution pattern creates a distinct splitting pattern. The Iodine atom exerts a "Heavy Atom Effect," but unlike Carbon-13 (where I causes shielding), protons ortho to Iodine are generally deshielded relative to benzene.

Chemical Shift (, ppm)*	Multiplicity	Coupling (, Hz)	Assignment	Analysis
6.50 – 6.60	Doublet (d)		H-6	Proton ortho to the ether oxygen. Shielded by the electron-donating alkoxy group.
7.40 – 7.48	Doublet of Doublets (dd)	,	H-5	Proton ortho to Iodine and meta to Methyl. Deshielded by Iodine.
7.50 – 7.55	Doublet (d) or Singlet (s)**		H-3	Proton ortho to Methyl and ortho to Iodine. Appears as a fine doublet or broadened singlet.

*Note: Exact shifts vary slightly by concentration. Values are standardized for CDCl₃. **H-3 often appears as a singlet at lower field strength (300 MHz) due to unresolved meta-coupling.

Comparative Analysis: Product vs. Alternatives

This section guides the researcher in validating the product against common impurities or analogs.

Comparison 1: Product vs. Starting Material (4-Iodo-2-methylphenol)

Scenario: Did the alkylation reaction go to completion?

Feature	Product (Ether-Ester)	Starting Material (Phenol)	Diagnostic Action
~4.6 ppm	Strong Singlet (2H)	Absent	This is the primary "Go/No-Go" signal for alkylation success.
~4.2 ppm	Quartet (2H)	Absent	Confirms the ethyl chain is attached.
~5.0 - 6.0 ppm	Absent	Broad Singlet (1H)	Look for the phenolic -OH proton here (variable shift). Presence indicates unreacted starting material.

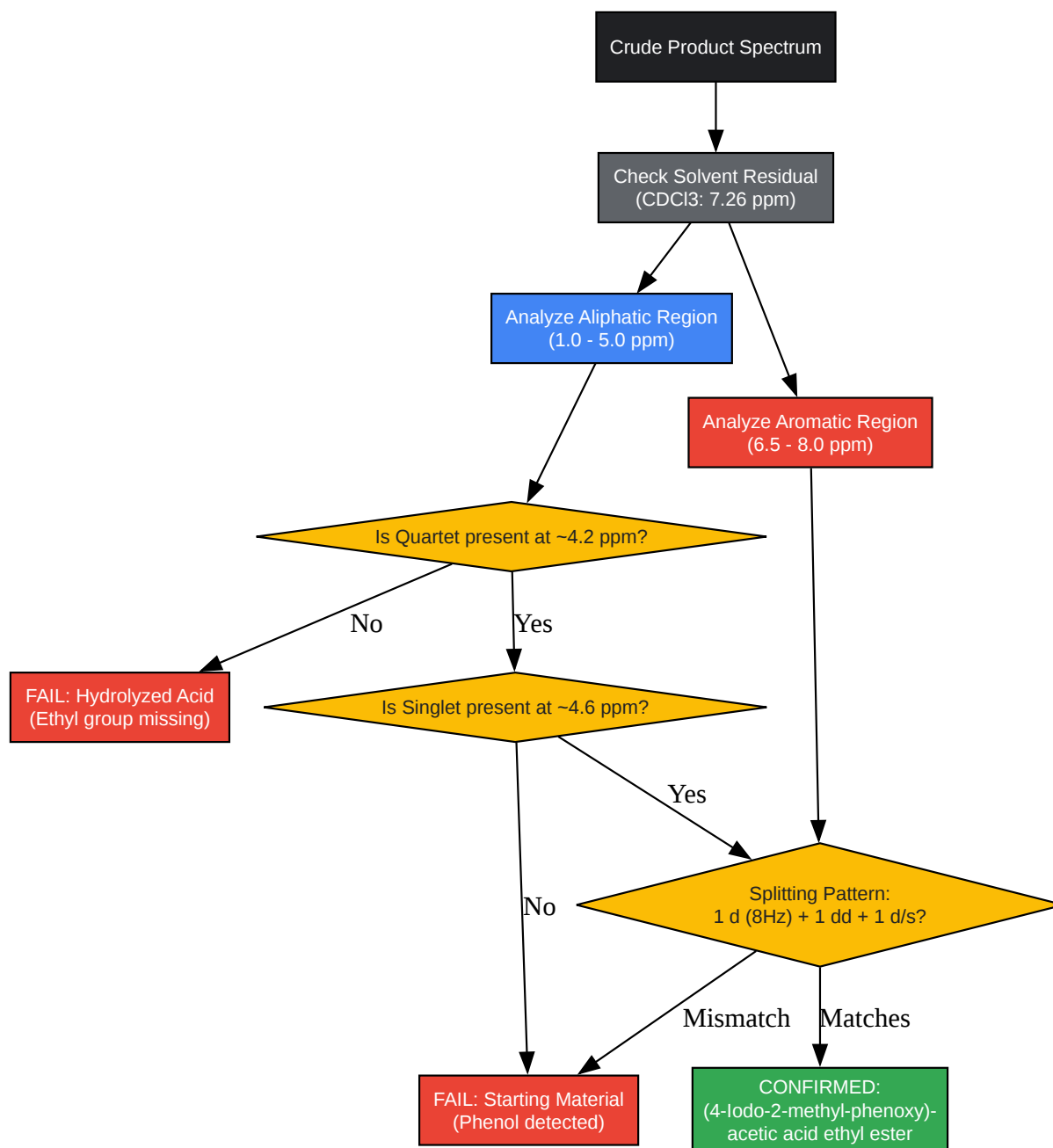
Comparison 2: Product vs. Hydrolysis Byproduct (Free Acid)

Scenario: Did the ester hydrolyze during workup?

Feature	Product (Ethyl Ester)	Impurity (Free Acid)	Diagnostic Action
Ethyl Group	Triplet (1.2 ppm) + Quartet (4.2 ppm)	Absent	Loss of the ethyl pattern indicates hydrolysis.
Acid Proton	Absent	Broad hump >10 ppm	Check the 10-12 ppm region for carboxylic acid protons.

Structural Validation Workflow (Logic Diagram)

The following diagram outlines the decision tree for validating the structure based on the NMR data.



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Figure 1: Logic flow for the structural confirmation of the target ester using ¹H NMR markers.

References

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